N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is a synthetic organic compound Its structure includes a chlorinated methylphenyl group and a dioxopyrrolidinyl group connected by a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 2,5-dioxopyrrolidine.
Amidation Reaction: The 3-chloro-2-methylaniline undergoes an amidation reaction with 3-bromopropanoyl chloride to form an intermediate.
Cyclization: The intermediate then reacts with 2,5-dioxopyrrolidine under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorinated phenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide may have several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
- N-(2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
- N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)butanamide
Uniqueness
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its chlorinated methylphenyl group and dioxopyrrolidinyl moiety may result in unique reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9-10(15)3-2-4-11(9)16-12(18)7-8-17-13(19)5-6-14(17)20/h2-4H,5-8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZNYFZYMFPVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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